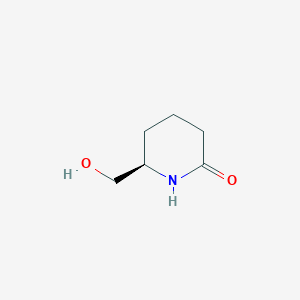

(R)-6-(Hydroxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOQVTPKGUXWKA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447100 | |

| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213532-95-7 | |

| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-6-(Hydroxymethyl)piperidin-2-one chemical properties

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: A Chiral Scaffold for Modern Drug Discovery

Introduction

(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block that holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. As a derivative of the piperidine scaffold, one of the most ubiquitous nitrogen-containing heterocycles in approved drugs, this compound offers a unique combination of structural features.[1][2] Its architecture is defined by a six-membered lactam (a δ-valerolactam) core, which imparts conformational rigidity, and a stereochemically defined center at the C6 position. The presence of a primary hydroxyl group at this chiral center provides a crucial anchor for synthetic elaboration, enabling the construction of complex, three-dimensional molecules designed for specific biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and strategic applications for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The utility of (R)-6-(Hydroxymethyl)piperidin-2-one as a synthetic intermediate is rooted in its distinct physicochemical properties. These characteristics influence its solubility, reactivity, and handling, which are critical considerations in experimental design. While empirical data for the specific (R)-enantiomer is sparse, computed properties provide reliable estimates for laboratory use.

Table 1: Core Chemical and Physical Properties of 6-(Hydroxymethyl)piperidin-2-one

| Property | Value | Source |

| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | N/A |

| Molecular Formula | C₆H₁₁NO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| CAS Number | 174419-15-9 (racemate)[4][5] | N/A |

| 128726-47-6 ((S)-enantiomer)[3][6] | ||

| Appearance | White Powder | [4] |

| Topological Polar Surface Area | 49.3 Ų | [3][7] |

| XLogP3-AA (LogP) | -0.7 | [3] |

| Hydrogen Bond Donors | 2 | [3][7] |

| Hydrogen Bond Acceptors | 2 | [3][7] |

| Rotatable Bond Count | 1 | [3] |

Stereochemistry and Conformational Analysis

The defining feature of this molecule is the chiral center at the C6 position, which dictates its three-dimensional orientation and is fundamental to its application in asymmetric synthesis. The piperidinone ring is not planar and, like similar saturated heterocycles, adopts a non-planar conformation to minimize steric and torsional strain. Studies on related piperidin-2-one structures suggest that the ring exists predominantly in a half-chair conformation.[8] This conformational preference places substituents in pseudo-axial or pseudo-equatorial positions, which can significantly influence the molecule's reactivity and its ability to bind to biological targets.

Caption: Structure of (R)-6-(Hydroxymethyl)piperidin-2-one with the C6 chiral center indicated (*).

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following is a predictive guide to the key spectral features.

-

¹H NMR: The proton spectrum would be characterized by complex multiplets for the diastereotopic methylene protons of the piperidine ring, typically between 1.5-2.5 ppm. The proton at the C6 chiral center would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the hydroxymethyl group (-CH₂OH) would also be diastereotopic, appearing as distinct signals, likely coupled to each other and the C6 proton. The N-H proton of the lactam would present as a broad singlet, while the O-H proton would also be a broad, exchangeable singlet.

-

¹³C NMR: The carbonyl carbon of the lactam is the most deshielded, appearing around 170-175 ppm. The C6 carbon, being attached to both nitrogen and the hydroxymethyl group, would resonate around 55-65 ppm. The carbon of the hydroxymethyl group would be in a similar region. The remaining ring carbons would appear in the aliphatic region (20-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponds to the C=O stretch of the amide (lactam). A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily protonate, showing a prominent molecular ion peak [M+H]⁺ at m/z 130.1.

Synthesis and Reactivity

The synthetic utility of (R)-6-(Hydroxymethyl)piperidin-2-one stems from the reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.

Synthetic Approaches

The asymmetric synthesis of this chiral building block is a key challenge. Common strategies often start from readily available chiral pool materials, such as amino acids. For instance, L-lysine derivatives can serve as precursors, where the stereocenter is already established.[6]

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Core Reactivity

The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the cyclic amide (lactam). This dual functionality allows it to be used as a versatile scaffold in multi-step syntheses.

-

Hydroxyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functionalities.

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Esterification/Etherification: Reacts with acylating or alkylating agents to form esters and ethers, respectively. This is also a common strategy for protecting the hydroxyl group during reactions at other sites.

-

Nucleophilic Substitution: Can be converted to a better leaving group (e.g., tosylate) to allow for displacement by various nucleophiles.

-

-

Lactam Moiety: The cyclic amide presents several sites for reaction.

-

N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

-

Carbonyl Reactivity: The amide carbonyl can be reduced to the corresponding cyclic amine (a piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Ring Opening: The amide bond can be cleaved via hydrolysis under harsh acidic or basic conditions to yield the corresponding linear amino acid, 5-amino-6-hydroxyhexanoic acid.

-

Caption: Key reaction pathways for (R)-6-(Hydroxymethyl)piperidin-2-one.

Applications in Drug Discovery

The incorporation of chiral piperidine scaffolds is a well-established strategy in modern drug design.[1] These motifs are prized for their ability to project substituents into three-dimensional space, facilitating precise interactions with protein binding sites. The introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic properties, including solubility and bioavailability.[1]

(R)-6-(Hydroxymethyl)piperidin-2-one serves as an ideal starting point for accessing novel chemical space. The rigid lactam core acts as a scaffold, while the chiral hydroxymethyl group provides a vector for exploring specific protein pockets. Derivatives of piperidinone have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties, underscoring the therapeutic potential of this structural class.[8]

Caption: Role as a chiral scaffold for generating diversity in drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: While data for the specific (R)-enantiomer is limited, related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][9]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[10]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4][5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[4][5] For long-term stability, storage at 0-8 °C is recommended.[4]

Exemplar Experimental Protocol: Protection of the Hydroxyl Group

This protocol provides a generalized, field-proven method for protecting the primary alcohol as a silyl ether, a common step to enable selective reaction at the lactam nitrogen. This procedure is illustrative and should be adapted based on specific substrate and laboratory conditions.

Objective: To selectively protect the primary hydroxyl group of (R)-6-(Hydroxymethyl)piperidin-2-one as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

(R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq) and imidazole (2.5 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM (or DMF) with stirring.

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.1 eq) portion-wise over 5-10 minutes. Causality Note: The use of imidazole is crucial; it acts as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride, accelerating the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validation Note: The washing steps are critical for removing the imidazole hydrochloride byproduct and any unreacted reagents, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure TBDMS-protected product.

References

-

PubChem . 6-Methylpiperidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem . (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

-

Romero, I., et al. (2017) . Crystal structures of two chiral piperidine derivatives. National Institutes of Health. [Link]

-

Yuan, Y., et al. (2023) . Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Coldham, I., et al. (2022) . Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

-

ChemSrc . (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. [Link]

-

PubChem . (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. National Center for Biotechnology Information. [Link]

-

Kar, P., et al. (2022) . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

- Google Patents.

-

Royal Society of Chemistry . One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

-

ACS Publications . Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

-

Defense Technical Information Center . Piperidine Synthesis. [Link]

-

Royal Society of Chemistry . Supplementary Information. [Link]

-

Cheméo . Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]

-

Chemos GmbH & Co.KG . Safety Data Sheet: Piperidine. [Link]

-

ResearchGate . 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

-

ResearchGate . Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

-

FooDB . Showing Compound 2-Piperidinone (FDB028421). [Link]

-

LookChem . Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxymethyl-piperidin-2-one 95% | CAS: 174419-15-9 | AChemBlock [achemblock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6 | Chemsrc [chemsrc.com]

- 7. (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one | C6H11NO2 | CID 86335300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Chiral Architecture: An In-depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chiral building block, (R)-6-(Hydroxymethyl)piperidin-2-one (CAS Number: 213532-95-7).

Foreword: The Significance of Chirality in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral piperidine scaffolds, in particular, have garnered significant attention due to their prevalence in a wide array of approved drugs and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring can profoundly influence a compound's binding affinity to its target, as well as its pharmacokinetic and pharmacodynamic properties.[3] (R)-6-(Hydroxymethyl)piperidin-2-one emerges as a valuable and versatile chiral building block, offering a synthetically accessible platform for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic strategies, analytical characterization, and its applications as a pivotal intermediate in the synthesis of novel therapeutic agents.

Section 1: Physicochemical and Structural Characteristics

(R)-6-(Hydroxymethyl)piperidin-2-one is a stable, solid organic compound at room temperature.[4] Its structure features a six-membered lactam (a cyclic amide) with a hydroxymethyl group at the chiral center adjacent to the nitrogen atom. This combination of a rigid ring system, a primary alcohol for further functionalization, and a defined stereocenter makes it an attractive synthon for asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 213532-95-7 | N/A |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | N/A |

| Appearance | White Powder/Solid | [5] |

| Boiling Point | 346.4 ± 15.0 °C at 760 mmHg | [4] |

| Storage Temperature | 0-8 °C | [5] |

| XLogP3-AA | -0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 129.078978594 Da | [1] |

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-6-(Hydroxymethyl)piperidin-2-one is paramount to its utility as a chiral building block. Several strategies can be envisioned, primarily revolving around the use of a chiral pool starting material or asymmetric catalysis.

Conceptual Synthetic Pathway: Retrosynthesis from D-Pipecolic Acid

A logical and efficient retrosynthetic approach involves starting from the readily available and enantiomerically pure amino acid, D-pipecolic acid. This strategy ensures the desired (R)-stereochemistry at the C6 position is set from the outset.

Caption: Retrosynthetic analysis of (R)-6-(Hydroxymethyl)piperidin-2-one.

Detailed Experimental Protocol: Synthesis from D-Pipecolic Acid

This protocol outlines a robust and reliable method for the synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one, commencing with the protection and subsequent reduction of D-pipecolic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: N-Protection of D-Pipecolic Acid

-

Rationale: The secondary amine of pipecolic acid is a nucleophile and can interfere with subsequent reactions. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), is necessary to ensure selective reaction at the carboxylic acid functionality.

-

Protocol:

-

Suspend D-pipecolic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (2.5 eq), to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-pipecolic acid.

-

Step 2: Esterification of N-Boc-D-Pipecolic Acid

-

Rationale: The carboxylic acid needs to be converted to an ester to facilitate a clean reduction to the primary alcohol. Methyl esters are commonly used due to their ease of formation and subsequent reactivity.

-

Protocol:

-

Dissolve N-Boc-D-pipecolic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or use a reagent like trimethylsilyl diazomethane for a milder reaction.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent and purify by column chromatography to obtain the methyl ester.

-

Step 3: Reduction of the Methyl Ester to the Alcohol

-

Rationale: A strong reducing agent is required to convert the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[6][7] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Protocol:

-

Dissolve the N-Boc-D-pipecolic acid methyl ester (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF.

-

Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude N-Boc-(R)-6-(hydroxymethyl)piperidine.

-

Step 4: Deprotection and Lactamization

-

Rationale: Removal of the Boc protecting group under acidic conditions will liberate the secondary amine. The resulting amino alcohol can then undergo intramolecular cyclization to form the desired lactam.

-

Protocol:

-

Dissolve the crude N-Boc-(R)-6-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

For lactamization, the resulting ammonium salt can be neutralized and heated in a high-boiling point solvent like toluene or xylene with a catalytic amount of acid or base to facilitate the cyclization. Alternatively, oxidation of the alcohol to the aldehyde followed by intramolecular reductive amination can also lead to the piperidin-2-one. A more direct approach involves the oxidation of the amino alcohol under conditions that promote lactamization.

-

Purify the final product, (R)-6-(Hydroxymethyl)piperidin-2-one, by column chromatography or recrystallization.

-

Caption: Synthetic workflow for (R)-6-(Hydroxymethyl)piperidin-2-one.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-6-(Hydroxymethyl)piperidin-2-one.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The ¹H NMR spectrum is expected to show characteristic signals for the hydroxymethyl protons, the proton at the chiral center (C6), and the diastereotopic methylene protons of the piperidine ring. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the lactam.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[7]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for CH₂OH, CH at C6, and CH₂ groups of the piperidine ring. Coupling patterns will be complex due to the chiral center and ring conformation. |

| ¹³C NMR | Signals for the carbonyl carbon (~170-175 ppm), the chiral carbon (C6), the hydroxymethyl carbon, and the other three methylene carbons of the ring. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 130.0863, corresponding to C₆H₁₂NO₂⁺. |

Chromatographic Purity and Enantiomeric Excess Determination

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase, such as those based on derivatized cellulose or amylose, is required to separate the (R) and (S) enantiomers.[8][9]

-

Gas Chromatography (GC): Derivatization of the molecule to a more volatile compound may allow for chiral GC analysis.

Caption: Analytical workflow for the characterization of the final product.

Section 4: Applications in Drug Discovery and Development

(R)-6-(Hydroxymethyl)piperidin-2-one serves as a valuable chiral building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system and other therapeutic areas where piperidine-containing compounds have shown promise.[2][10]

As a Precursor for Substituted Piperidines

The hydroxymethyl group provides a convenient handle for further chemical transformations, allowing for the introduction of diverse functionalities. For example, it can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester formation. These modifications enable the synthesis of libraries of chiral piperidine derivatives for screening in drug discovery programs.

Role in the Synthesis of Enzyme Inhibitors

The piperidine scaffold is a common feature in many enzyme inhibitors.[11] The stereochemistry of substituents on the piperidine ring is often crucial for potent and selective inhibition. (R)-6-(Hydroxymethyl)piperidin-2-one can be utilized as a starting material for the synthesis of complex piperidine-based structures that mimic the transition state of an enzymatic reaction or bind to a specific allosteric site.

Caption: Application pathways of (R)-6-(Hydroxymethyl)piperidin-2-one.

Section 5: Safety and Handling

While specific toxicity data for (R)-6-(Hydroxymethyl)piperidin-2-one is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. The racemic mixture, 6-(Hydroxymethyl)piperidin-2-one, is classified as a warning substance, with hazard statements indicating it may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(R)-6-(Hydroxymethyl)piperidin-2-one stands as a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functionality make it an invaluable tool for the construction of complex, biologically active molecules. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their pursuit of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like (R)-6-(Hydroxymethyl)piperidin-2-one will undoubtedly continue to expand.

References

-

PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & medicinal chemistry, 18(22), 7799–7803. Available from: [Link]

-

Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. Available from: [Link]

-

Swan, G. A., & Wilcock, J. D. (1974). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 885-891. Available from: [Link]

-

Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link]

-

Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & medicinal chemistry, 18(22), 7799–7803. Available from: [Link]

-

YouTube. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. Available from: [Link]

-

ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

-

MDPI. Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. Available from: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. biosynth.com [biosynth.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Portico [access.portico.org]

- 9. Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: Structure, Stereochemistry, and Synthetic Applications

Abstract

(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block that holds significant importance in the fields of organic synthesis and medicinal chemistry. As a functionalized δ-valerolactam, its defined stereochemistry and versatile chemical handles make it an attractive starting point for the synthesis of complex, biologically active molecules. The piperidine ring is a well-established "privileged structure" in drug discovery, frequently found in FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth analysis of the structure, absolute stereochemistry, physicochemical properties, and synthetic utility of (R)-6-(Hydroxymethyl)piperidin-2-one, offering researchers and drug development professionals a comprehensive resource for its application.

Molecular Structure and Stereochemical Integrity

Core Structure

(R)-6-(Hydroxymethyl)piperidin-2-one belongs to the class of lactams, which are cyclic amides. Its core is a six-membered piperidin-2-one ring, also known as δ-valerolactam. This heterocyclic scaffold is prevalent in numerous natural products and synthetic pharmaceuticals.[2][3] The molecule is further functionalized with a hydroxymethyl group (-CH₂OH) at the 6-position, adjacent to the nitrogen atom.

The Critical Role of Stereochemistry

The defining feature of this molecule is the single stereocenter at the C6 position of the piperidine ring. The "(R)" designation, determined by the Cahn-Ingold-Prelog (CIP) priority rules, specifies the absolute three-dimensional arrangement of the substituents around this chiral carbon.

Understanding the (R) Configuration:

-

Assigning Priorities: The four groups attached to the C6 carbon are prioritized as follows: -NH- (in the ring) > -CH₂OH > -CH₂- (C5 in the ring) > -H (implicit).

-

Orientation: When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from highest to lowest priority (-NH- → -CH₂OH → -CH₂-) proceeds in a clockwise direction. This confirms the (R) configuration.

The stereochemical purity of this building block is paramount in drug development. Biological systems, such as enzymes and receptors, are inherently chiral. Therefore, the interaction of a drug with its target is often highly stereospecific. The use of a single enantiomer like (R)-6-(hydroxymethyl)piperidin-2-one can lead to drugs with enhanced potency, improved selectivity, and a better safety profile by minimizing off-target effects that could be caused by the corresponding (S)-enantiomer.[9][10]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties and spectroscopic data is essential for its practical use in the laboratory.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the related (S)-enantiomer, which are expected to be identical for the (R)-enantiomer.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | [4][5] |

| Exact Mass | 129.078978594 Da | [5] |

| Density | 1.099 g/cm³ | [4] |

| Boiling Point | 346.4 °C at 760 mmHg | [4] |

| Flash Point | 163.3 °C | [4] |

| XLogP3 (Predicted) | -0.7 | [5][11] |

| Appearance | White Powder | [8] |

Spectroscopic Validation

Structural confirmation and purity assessment rely on standard spectroscopic techniques. The expected data are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam). A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the O-H stretch of the alcohol, and a peak around 3300 cm⁻¹ would correspond to the N-H stretch of the amide.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. Under softer ionization conditions like electrospray ionization (ESI), adducts such as [M+H]⁺ at m/z = 130.08626 or [M+Na]⁺ at m/z = 152.06820 would be prominent.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the protons on the piperidine ring, typically in the 1.5-3.5 ppm range. The two protons of the -CH₂OH group would appear as a doublet of doublets or a multiplet, and the proton on the chiral C6 carbon would be a multiplet coupled to its neighbors. The N-H and O-H protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

-

¹³C NMR: The spectrum would display six distinct signals, one for each unique carbon atom. The carbonyl carbon (C2) would be the most downfield signal (around 170-175 ppm), followed by the chiral carbon (C6) and the hydroxymethyl carbon (-CH₂OH), with the remaining aliphatic ring carbons appearing further upfield.

-

Synthesis and Quality Control

The enantioselective synthesis of chiral lactams is a critical area of organic chemistry.[12] The preparation of (R)-6-(hydroxymethyl)piperidin-2-one requires a strategy that establishes the stereocenter at C6 with high fidelity. A common and effective approach involves the reduction of a chiral precursor derived from natural amino acids.

Representative Synthetic Protocol: From L-Glutamic Acid

This protocol outlines a conceptual pathway starting from the readily available and chiral L-Glutamic acid. The causality behind each step is explained to provide insight into the experimental design.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Esterification of L-Glutamic Acid:

-

Procedure: L-Glutamic acid is suspended in ethanol and cooled. Thionyl chloride (SOCl₂) is added dropwise. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield diethyl L-glutamate.

-

Causality: Both carboxylic acid groups are protected as ethyl esters to prevent them from interfering with subsequent reduction steps. Ethanol serves as both the reagent and solvent. SOCl₂ is a classic reagent for this transformation.

-

-

N-Protection:

-

Procedure: Diethyl L-glutamate is dissolved in a suitable solvent (e.g., THF), and a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature.

-

Causality: The amine is protected with a Boc group to prevent it from acting as a nucleophile and to increase the molecule's solubility in organic solvents. The Boc group is easily removed under acidic conditions.

-

-

Selective Reduction:

-

Procedure: The N-Boc protected diester is dissolved in a mixed solvent system (e.g., THF/MeOH). Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the less sterically hindered ester (at the C5 position) to the corresponding primary alcohol, leaving the other ester intact. This chemoselectivity is crucial for forming the desired hydroxymethyl group.

-

-

Deprotection and Lactamization:

-

Procedure: The resulting N-Boc protected hydroxy-ester is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group. The resulting amino-hydroxy-ester is then heated in a high-boiling solvent (e.g., toluene) with a catalytic amount of acid or base to promote intramolecular cyclization.

-

Causality: Acidic deprotection exposes the free amine. Upon heating, this amine performs a nucleophilic attack on the remaining ester carbonyl, eliminating ethanol and forming the thermodynamically stable six-membered lactam ring.

-

Self-Validating System (Quality Control):

-

In-Process Monitoring: Thin-Layer Chromatography (TLC) is used at each stage to monitor the consumption of starting material and the formation of the product.

-

Final Product Analysis:

-

Purity: Assessed by ¹H and ¹³C NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

Identity: Confirmed by matching spectroscopic data (NMR, IR, MS) with known values.

-

Stereochemical Integrity: Enantiomeric excess (e.e.) is determined using chiral HPLC, which separates the (R) and (S) enantiomers, ensuring the final product meets the required stereochemical purity.

-

Utility in Medicinal Chemistry and Drug Design

The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional space.[1][3]

A Versatile Chiral Synthon

(R)-6-(Hydroxymethyl)piperidin-2-one is a powerful intermediate because it contains two distinct functional handles that can be manipulated independently:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in ester or ether linkages. This allows for the attachment of a wide variety of side chains (R¹).

-

The Lactam Moiety: The amide bond can be reduced to form a chiral 2-(hydroxymethyl)piperidine. Alternatively, the nitrogen can be alkylated or acylated to introduce a second point of diversity (R²).

This dual functionality enables its use as a scaffold in combinatorial chemistry and fragment-based drug discovery to generate libraries of complex chiral molecules for biological screening.

Caption: Role of the building block in generating diverse drug candidates.

Impact on Pharmacological Properties

Incorporating a rigid, chiral scaffold like (R)-6-(hydroxymethyl)piperidin-2-one into a drug candidate can profoundly and beneficially influence its properties:[10]

-

Enhanced Potency & Selectivity: The defined stereochemistry and conformationally restricted ring can lock the molecule into a bioactive conformation, leading to a stronger and more selective interaction with the intended biological target.

-

Improved Pharmacokinetics: The piperidine ring generally imparts good metabolic stability and favorable solubility and permeability characteristics, which are essential for oral bioavailability.

-

Reduced Toxicity: By using a single enantiomer, side effects associated with the inactive or more toxic enantiomer (the distomer) can be eliminated.[9]

While this specific building block may not be present in its exact form in a final drug, it serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including those targeting cancer, neurological disorders, and infectious diseases.[13]

Conclusion

(R)-6-(Hydroxymethyl)piperidin-2-one is more than just a chemical compound; it is a precision tool for the modern medicinal chemist. Its well-defined structure, absolute stereochemistry, and versatile functional groups provide a reliable and efficient starting point for the asymmetric synthesis of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of high-quality chiral building blocks like this δ-valerolactam derivative will only increase, solidifying its role as a cornerstone in the foundation of innovative drug discovery.

References

-

Chemsrc. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6. [Link]

-

PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475. [Link]

-

PubChem. (6R)-6-(methoxymethyl)piperidin-2-one. [Link]

-

PubChemLite. (6r)-6-(hydroxymethyl)piperidin-2-one. [Link]

-

PubChem. (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. [Link]

-

National Institutes of Health (NIH). Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC. [Link]

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

- Google Patents.

-

ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubMed. 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. [Link]

-

Defense Technical Information Center (DTIC). Piperidine Synthesis. [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

PubMed. Insights into the anticancer activity of chiral alkylidene-β-lactams and alkylidene-γ-lactams: Synthesis and biological investigation. [Link]

Sources

- 1. Piperidines [chemenu.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6 | Chemsrc [chemsrc.com]

- 5. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6R)-6-(methoxymethyl)piperidin-2-one | C7H13NO2 | CID 177788479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - (6r)-6-(hydroxymethyl)piperidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. 6-Hydroxymethyl-piperidin-2-one 95% | CAS: 174419-15-9 | AChemBlock [achemblock.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one | C6H11NO2 | CID 86335300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the anticancer activity of chiral alkylidene-β-lactams and alkylidene-γ-lactams: Synthesis and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Asymmetric Induction: A Technical Guide to the (R)-6-(Hydroxymethyl)piperidin-2-one Chiral Auxiliary

For Immediate Release to the Scientific Community

In the landscape of modern synthetic chemistry, the quest for enantiopure compounds remains a paramount objective, particularly within the pharmaceutical and life sciences sectors. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering asymmetric synthesis a critical discipline.[1] Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries provides a robust and predictable methodology for the introduction of new stereocenters.[1] This technical guide delineates the mechanism of action of (R)-6-(hydroxymethyl)piperidin-2-one, a versatile chiral auxiliary derived from the chiral pool, and provides insights into its application for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Piperidine-Based Chiral Auxiliaries

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products.[2][3] The inherent chirality and conformational rigidity of substituted piperidines make them excellent candidates for chiral auxiliaries. (R)-6-(hydroxymethyl)piperidin-2-one, a lactam derivable from amino acids, offers a unique combination of steric and electronic features that facilitate high levels of diastereoselectivity in a variety of chemical transformations.

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby inducing a diastereomeric relationship.[4] Subsequent reactions proceed through diastereomeric transition states of differing energies, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.[1]

The Core Mechanism: Chelation, Conformational Rigidity, and Steric Shielding

The efficacy of (R)-6-(hydroxymethyl)piperidin-2-one as a chiral auxiliary is rooted in a synergistic interplay of three key factors: chelation control, conformational locking of the N-acyl derivative, and effective steric shielding of one face of the reactive intermediate.

Acylation and the Formation of the N-Acyl Piperidinone

The first step in utilizing this auxiliary involves the acylation of the lactam nitrogen with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride). This forms an N-acyl-(R)-6-(hydroxymethyl)piperidin-2-one, the key substrate for subsequent asymmetric transformations.

Experimental Protocol: Acylation of (R)-6-(Hydroxymethyl)piperidin-2-one

-

Preparation: To a solution of (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acyl piperidinone.

Enolate Formation and the Role of Chelation

For reactions involving enolates, such as asymmetric alkylations, the N-acyl piperidinone is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. The presence of the hydroxymethyl group at the C6 position is crucial at this stage. The lithium cation can coordinate to both the enolate oxygen and the oxygen of the hydroxymethyl group (or a protected derivative), forming a rigid, chelated five-membered ring.

This chelation locks the conformation of the piperidine ring and the orientation of the enolate. The bulky piperidine ring, now held in a defined conformation, effectively shields one face of the planar enolate.

Figure 2. Stereochemical pathway of the alkylation reaction.

Applications in Asymmetric Synthesis

The (R)-6-(hydroxymethyl)piperidin-2-one auxiliary is applicable to a range of asymmetric transformations that proceed through enolate or enol-like intermediates.

Asymmetric Alkylation

Asymmetric alkylation of the enolate derived from the N-acyl auxiliary with various alkyl halides proceeds with high diastereoselectivity, providing access to a wide range of α-substituted carboxylic acid derivatives.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Methyl Iodide | >95% | 85-95 |

| Benzyl Bromide | >98% | 80-90 |

| Allyl Bromide | >95% | 88-97 |

| n-Butyl Iodide | >95% | 82-92 |

| Note: The values presented are representative and can vary based on specific reaction conditions. |

Asymmetric Aldol and Michael Additions

The rigid, chelated enolate can also participate in diastereoselective aldol reactions with aldehydes and conjugate additions to Michael acceptors. The stereochemical outcome is again dictated by the sterically shielded face of the enolate, leading to the formation of syn- or anti-aldol products and 1,4-adducts with high stereocontrol.

Cleavage of the Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal without racemization of the newly formed stereocenter. [1]The amide bond of the N-acyl piperidinone can be cleaved under various conditions to afford the desired chiral carboxylic acid, alcohol, or other derivatives.

Experimental Protocol: Cleavage of the Chiral Auxiliary

-

Hydrolytic Cleavage (to Carboxylic Acid):

-

Dissolve the alkylated N-acyl piperidinone in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

-

Reductive Cleavage (to Primary Alcohol):

-

To a solution of the alkylated N-acyl piperidinone in anhydrous THF at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Stir the reaction until completion.

-

Carefully quench the reaction with water and aqueous NaOH.

-

Filter the resulting suspension and extract the filtrate to isolate the chiral alcohol.

-

Conclusion: A Self-Validating System for Asymmetric Synthesis

The (R)-6-(hydroxymethyl)piperidin-2-one chiral auxiliary represents a powerful tool for the asymmetric synthesis of a variety of chiral building blocks. Its mechanism of action is a testament to the principles of stereoelectronic control, where chelation and steric hindrance work in concert to create a highly ordered and predictable reactive environment. The reliability and high diastereoselectivity observed in reactions employing this auxiliary, coupled with the straightforward methods for its attachment and removal, make it a valuable asset for researchers in both academic and industrial settings. The protocols described herein provide a self-validating system, where the predictable stereochemical outcome serves as a confirmation of the underlying mechanistic principles.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Chiral Auxiliaries — Principles and Recent Applications. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2021). PubMed. Retrieved January 22, 2026, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. Retrieved January 22, 2026, from [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. (2023). PMC. Retrieved January 22, 2026, from [Link]

-

Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved January 22, 2026, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Primary amide synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (2014). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Diastereoselective Synthesis of Pyrroloindolines by Palladium–Dihydroxyterphenylphosphine-Catalyzed C3-Dearomative Arylation/Cyclization of Substituted Tryptamines. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine. (2007). PubMed. Retrieved January 22, 2026, from [Link]

-

Amide Bond Activation of Biological Molecules. (2021). PMC. Retrieved January 22, 2026, from [Link]

-

The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Diastereoselective Synthesis of Pyrroloindolines by Palladium-Dihydroxyterphenylphosphine-Catalyzed C3-Dearomative Arylation/Cyclization of Substituted Tryptamines. (2025). PubMed. Retrieved January 22, 2026, from [Link]

-

Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. Retrieved January 22, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC. Retrieved January 22, 2026, from [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2016). PMC. Retrieved January 22, 2026, from [Link]

-

Asparagine-selective Amide Bond Cleavage of Peptides Using Hypervalent Iodine in Neutral Aqueous Solution. (2014). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. (n.d.). DSpace@MIT. Retrieved January 22, 2026, from [Link]

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (2013). MDPI. Retrieved January 22, 2026, from [Link]

-

Asymmetric three- and [2 + 1]-component conjugate addition reactions for the stereoselective synthesis of polysubstituted piperidinones. (2007). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). LinkedIn. Retrieved January 22, 2026, from [Link]

-

Diels Alder Reaction. (2021). YouTube. Retrieved January 22, 2026, from [Link]

-

Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. (2019). PubMed. Retrieved January 22, 2026, from [Link]

-

Metal‐Free Chemoselective Amide Bond Cleavage for the Synthesis of N‐Acyl Sulfoximines in Batch and Flow. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)Piperidin-4-Amine as an Efficient Organocatalyst for Asymmetric Michael Addition. (2012). Sci-Hub. Retrieved January 22, 2026, from [Link]

-

Diels-Alder: intramolecular. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

-

Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. (2015). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Chiral Drugs: An Overview. (2004). PMC. Retrieved January 22, 2026, from [Link]

Sources

Chiral Auxiliaries for Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity and material properties. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different effects in a chiral biological system. This dichotomy necessitates the development of synthetic methods that can selectively produce a single enantiomer of a chiral molecule, a field known as asymmetric synthesis.[1][2][3]

Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and versatile approach.[1][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][] This methodology has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals, offering a reliable and predictable way to control stereochemistry.[1][6] This guide provides an in-depth overview of the principles, common types, mechanistic underpinnings, and practical applications of chiral auxiliaries in asymmetric synthesis.

The Core Principle: A Three-Step Strategy for Stereocontrol

The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary.[1] This process converts a reaction that would produce a racemic mixture of enantiomers into one that yields a mixture of diastereomers, which can be separated due to their different physical properties.[1][4]

Figure 1: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

An ideal chiral auxiliary should possess several key characteristics:[4]

-

High Stereodirecting Ability: It must induce high diastereoselectivity in the key bond-forming step.

-

Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

-

High Recovery and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield and optical purity.

-

Availability: It should be readily available in both enantiomeric forms.

-

Crystallinity: The diastereomeric intermediates should ideally be crystalline, facilitating purification by recrystallization.

A Survey of Prominent Chiral Auxiliaries

A wide array of chiral auxiliaries have been developed, many of which are derived from readily available natural products like amino acids, terpenes, and carbohydrates.[7][8]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, N-acyloxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][6][7] They are typically prepared from α-amino acids.[]

Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate, where one face of the enolate is effectively blocked by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or phenyl group). This steric hindrance directs the incoming electrophile to the opposite face.[4]

Figure 2: Stereocontrol in Evans' auxiliary-mediated alkylation.

Applications:

-

Asymmetric Alkylation: Highly diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of this methodology.[6]

-

Asymmetric Aldol Reactions: These auxiliaries provide excellent control over the stereochemistry of aldol adducts, with the ability to selectively form syn or anti products depending on the reaction conditions and Lewis acid used.[7][9]

-

Asymmetric Diels-Alder Reactions: They have also been employed in cycloaddition reactions to control the facial selectivity of the dienophile.[7][10]

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is another highly effective and widely used chiral auxiliary.[1][11] Its rigid bicyclic structure provides a well-defined chiral environment.

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereoselectivity arises from the steric hindrance imposed by the camphor skeleton, which shields one face of the enolate derived from the N-acyl sultam. The chelation of the metal cation between the carbonyl oxygen and the sulfonyl oxygen further rigidifies the transition state.

Applications: Oppolzer's sultam has been successfully applied in a variety of asymmetric transformations, including:

-

Michael additions[1]

-

Claisen rearrangements[1]

-

Diels-Alder reactions[12]

-

Alkylation and aldol reactions[1]

Pseudoephedrine and Pseudoephenamine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an efficient chiral auxiliary for the asymmetric alkylation of enolates to produce chiral carboxylic acids, ketones, and amino acids.[] Pseudoephenamine is an alternative that is not a precursor for illicit drug synthesis.[1]

Mechanism of Stereocontrol: The α-carbon of the enolate is deprotonated and subsequently alkylated on the face opposite to the phenyl group of the auxiliary. The lithium cation is chelated by the hydroxyl and carbonyl oxygens, creating a rigid structure that directs the electrophile.

Cleavage: A key advantage of this auxiliary is the ease of removal under mild conditions, often with simple aqueous workup, to yield the corresponding chiral carboxylic acid.

SAMP/RAMP Hydrazones

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are used to form chiral hydrazones with aldehydes and ketones.[]

Mechanism of Stereocontrol: Deprotonation of the chiral hydrazone with a strong base like lithium diisopropylamide (LDA) forms an aza-enolate. The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a rigid five-membered ring that directs the approach of the electrophile.

Applications: This methodology is particularly useful for the asymmetric α-alkylation of aldehydes and ketones.

Comparative Overview of Common Chiral Auxiliaries

| Auxiliary Class | Precursor | Key Applications | Advantages | Limitations |

| Evans' Oxazolidinones | Amino acids | Alkylations, Aldol reactions, Diels-Alder | High diastereoselectivity, predictable stereochemistry, well-studied | Cleavage can require harsh conditions (e.g., LiAlH4, LiBH4) |

| Oppolzer's Camphorsultam | Camphor | Michael additions, Claisen rearrangements, Diels-Alder | High diastereoselectivity, crystalline derivatives | Can be more expensive than other auxiliaries |

| Pseudoephedrine Amides | Pseudoephedrine | α-Alkylation of carboxylic acids | Mild cleavage conditions, high yields | Pseudoephedrine is a controlled substance |

| SAMP/RAMP Hydrazones | (S)-Proline / (R)-Glutamic acid | α-Alkylation of aldehydes and ketones | High diastereoselectivity, versatile for carbonyl compounds | Requires stoichiometric amounts of strong base |

The Critical Step: Auxiliary Cleavage

The removal of the chiral auxiliary is a crucial final step that must be carefully chosen to avoid racemization of the product or other unwanted side reactions.[1][7] The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.

Common Cleavage Methods for N-Acyl Auxiliaries:

-

Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the carboxylic acid.

-

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the amide to the corresponding primary alcohol.

-

Transesterification: Alcoholysis with a Lewis acid or base catalyst (e.g., MeOMgBr) can produce esters.

-

Conversion to Weinreb Amides: Reaction with Me(MeO)NH·HCl and a Grignard reagent allows for the synthesis of ketones.

Experimental Protocols: A Practical Guide

Protocol 1: Attachment of Evans' Auxiliary to Propanoic Acid

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Procedure: a. Dissolve the oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1.5 eq) dropwise. d. Add propionyl chloride (1.2 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Upon completion, quench the reaction with saturated aqueous NH₄Cl. g. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. h. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of N-Propionyl Oxazolidinone

-

Materials: N-propionyl oxazolidinone, lithium diisopropylamide (LDA), benzyl bromide (BnBr), tetrahydrofuran (THF).

-

Procedure: a. Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the lithium enolate. d. Add BnBr (1.2 eq) dropwise. e. Stir at -78 °C for 2-4 hours, monitoring by TLC. f. Quench the reaction with saturated aqueous NH₄Cl. g. Allow the mixture to warm to room temperature and extract with ethyl acetate. h. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. i. Purify by flash chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Reductive Cleavage of the Auxiliary

-

Materials: Alkylated N-acyl oxazolidinone, lithium borohydride (LiBH₄), diethyl ether, ethanol.

-

Procedure: a. Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether. b. Cool the solution to 0 °C. c. Add ethanol (2.0 eq) followed by LiBH₄ (1.5 eq) portion-wise. d. Stir at 0 °C for 2 hours, then warm to room temperature and stir overnight. e. Cool to 0 °C and quench carefully by the slow addition of 1 M NaOH. f. Stir vigorously for 30 minutes. g. Separate the layers and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify the crude alcohol by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer by extraction after acidification.

Industrial Applications and Future Outlook

Chiral auxiliaries are frequently employed in the early stages of drug development due to their reliability and versatility.[1][6] They allow for the rapid synthesis of enantiomerically pure compounds for biological testing. While the stoichiometric nature of auxiliary-based methods can be a drawback for large-scale industrial synthesis due to cost and waste generation, they remain a valuable tool, especially for complex targets where catalytic methods are less effective.[1] The synthesis of the macrolide cytovaricin by D.A. Evans, which utilized oxazolidinone auxiliaries to set nine stereocenters, is a classic example of the power of this approach in natural product synthesis.[1]

Future developments in this field are likely to focus on the design of new, more efficient auxiliaries that can be used in smaller quantities, offer easier cleavage and recycling, and provide even higher levels of stereocontrol. The integration of auxiliary-based methods with continuous flow chemistry also holds promise for automating the process and improving efficiency.[13]

Conclusion

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a robust and predictable method for controlling stereochemistry. By temporarily introducing a chiral element, chemists can guide reactions to produce single enantiomers of complex molecules with high precision. A deep understanding of the mechanisms of stereocontrol, the advantages and limitations of different auxiliary classes, and the nuances of their attachment and cleavage is essential for researchers and drug development professionals seeking to harness the power of this indispensable synthetic tool.

References

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

-

What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Chiral auxiliary! | PPTX. Slideshare. [Link]

-

Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Asymmetric Synthesis. University of Windsor. [Link]

-

Industrial Applications of Chiral Auxiliaries. ResearchGate. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Enantioselective synthesis - Wikipedia. Wikipedia. [Link]

-

Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

-

Oppolzer's chiral sultam‐induced asymmetric synthesis of... ResearchGate. [Link]

-

Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

-

Camphorsultam - Wikipedia. Wikipedia. [Link]

-

Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 4. york.ac.uk [york.ac.uk]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. summit.sfu.ca [summit.sfu.ca]

- 11. Camphorsultam - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one from Fundamental Building Blocks

Introduction

(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The piperidine scaffold is a prevalent core in numerous drugs, and the introduction of specific stereocenters and functional groups, such as the hydroxymethyl group in the (R)-configuration, is crucial for achieving desired pharmacological activity and selectivity.[2]